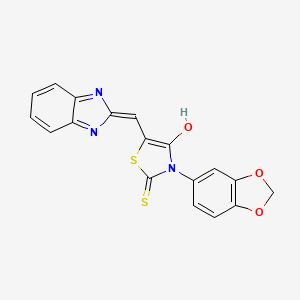
5-P-tolyloxy-furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-P-tolyloxy-furan-2-carbaldehyde is an organic compound with the molecular formula C₁₂H₁₀O₃ It is known for its unique structure, which includes a furan ring substituted with a p-tolyloxy group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-P-tolyloxy-furan-2-carbaldehyde typically involves the reaction of 5-bromo-2-furaldehyde with p-cresol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the p-tolyloxy group. The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K₂CO₃) to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-P-tolyloxy-furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The furan ring can undergo electrophilic substitution reactions, where the p-tolyloxy group directs the incoming electrophile to specific positions on the ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium or CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products Formed
Oxidation: 5-P-tolyloxy-furan-2-carboxylic acid.
Reduction: 5-P-tolyloxy-furan-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-P-tolyloxy-furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and furans. It serves as a model compound to understand the behavior of similar structures in biological systems.
Medicine: Potential applications in drug development, particularly in designing molecules with specific biological activities. Its reactivity allows for the modification of its structure to enhance desired properties.
Industry: Used in the production of fine chemicals and as a precursor for the synthesis of various functional materials.
Mechanism of Action
The mechanism by which 5-P-tolyloxy-furan-2-carbaldehyde exerts its effects depends on the specific reaction or application. In general, the aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The furan ring and p-tolyloxy group influence the reactivity and selectivity of these reactions by stabilizing intermediates and directing the course of the reaction.
Comparison with Similar Compounds
Similar Compounds
5-P-tolyloxy-furfural: Similar structure but with a different functional group.
5-(4-methylphenoxy)-2-furancarboxaldehyde: Another name for 5-P-tolyloxy-furan-2-carbaldehyde.
2-Furancarboxaldehyde, 5-(4-methylphenoxy): Another synonym for the compound.
Uniqueness
This compound is unique due to the presence of both the furan ring and the p-tolyloxy group, which confer specific reactivity and stability. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler aldehydes or furans.
Properties
CAS No. |
60698-29-5 |
|---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
5-(4-methylphenoxy)furan-2-carbaldehyde |
InChI |
InChI=1S/C12H10O3/c1-9-2-4-10(5-3-9)14-12-7-6-11(8-13)15-12/h2-8H,1H3 |
InChI Key |
HRHKDZTWMTXUPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12123601.png)


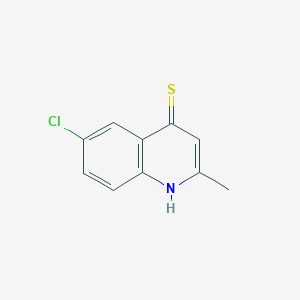
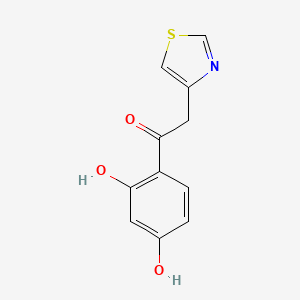
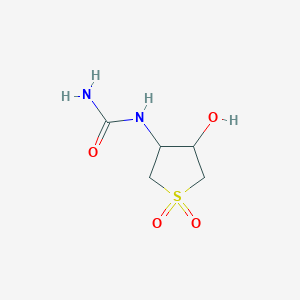
![3-[2-(Morpholin-4-yl)-2-oxoethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid](/img/structure/B12123638.png)
![2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B12123642.png)
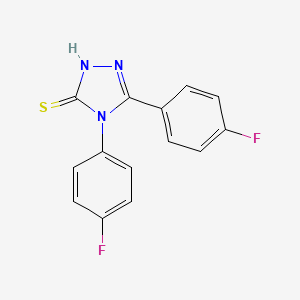
![4-methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12123653.png)


![4(5H)-Thiazolone, 2-[(2-fluorophenyl)amino]-](/img/structure/B12123667.png)
